tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate
Description
Tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate is an organic compound with the molecular formula C11H17NO3. It is characterized by a six-membered cyclohexene ring with a ketone group and a tert-butyl carbamate moiety.
Properties
CAS No. |
2758002-23-0 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexenone derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate depends on its specific applicationThe ketone group can also participate in various biochemical reactions, potentially affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate: Similar structure but with a hydrazino group instead of a ketone.
tert-Butyl N-(3-oxobicyclo[3.2.1]octan-8-yl)carbamate: Contains a bicyclic ring system instead of a cyclohexene ring.
Uniqueness
Tert-butyl N-(2-oxocyclohex-3-en-1-yl)carbamate is unique due to its specific combination of a cyclohexene ring with a ketone group and a tert-butyl carbamate moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
